molecular formula C28H20Cl2O2 B14344578 1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol CAS No. 102795-46-0

1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol

Cat. No.: B14344578
CAS No.: 102795-46-0
M. Wt: 459.4 g/mol
InChI Key: YERGDMXIZGEJPL-UHFFFAOYSA-N
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Description

1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and two diphenyl groups attached to a but-2-yne-1,4-diol backbone

Properties

CAS No.

102795-46-0

Molecular Formula

C28H20Cl2O2

Molecular Weight

459.4 g/mol

IUPAC Name

1,4-bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol

InChI

InChI=1S/C28H20Cl2O2/c29-25-17-9-7-15-23(25)27(31,21-11-3-1-4-12-21)19-20-28(32,22-13-5-2-6-14-22)24-16-8-10-18-26(24)30/h1-18,31-32H

InChI Key

YERGDMXIZGEJPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol typically involves the coupling of terminal alkynes under specific conditions. One common method involves the use of a copper catalyst in the presence of a base, such as triethylamine, and the reaction is carried out at elevated temperatures (around 60°C) in an air atmosphere . The reaction mixture is then cooled, diluted with ethyl acetate, and filtered to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The key steps involve the careful control of temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol is unique due to the specific positioning of the chlorophenyl groups, which influences its chemical behavior and potential applications. This structural uniqueness makes it a valuable compound for research and industrial purposes.

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